![molecular formula C21H20N2O2 B5859390 2-anilino-N-(4-ethoxyphenyl)benzamide](/img/structure/B5859390.png)
2-anilino-N-(4-ethoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-anilino-N-(4-ethoxyphenyl)benzamide, also known as AEB071, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2004 by Novartis Pharma AG, and since then, numerous studies have been conducted to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mechanism of Action
2-anilino-N-(4-ethoxyphenyl)benzamide is a selective inhibitor of PKC, specifically targeting the PKC alpha, beta, and gamma isoforms. It binds to the regulatory domain of PKC, preventing its activation and subsequent downstream signaling pathways. This leads to the inhibition of various cellular processes, including cell growth, proliferation, and differentiation.
Biochemical and Physiological Effects:
2-anilino-N-(4-ethoxyphenyl)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of tumor growth and angiogenesis, the suppression of immune responses, and the prevention of neuroinflammation. It has also been shown to induce apoptosis in cancer cells and reduce inflammation in autoimmune disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-anilino-N-(4-ethoxyphenyl)benzamide is its high selectivity for PKC isoforms, which makes it a valuable tool for studying the role of PKC in various cellular processes. However, its low solubility and stability in aqueous solutions can limit its use in certain experiments. Additionally, its potential toxicity and off-target effects must be carefully considered when using it in in vitro and in vivo studies.
Future Directions
There are several potential future directions for research on 2-anilino-N-(4-ethoxyphenyl)benzamide, including the development of more potent and selective inhibitors of PKC, the investigation of its potential therapeutic applications in other diseases, and the identification of biomarkers that can predict its efficacy and toxicity. Additionally, further studies are needed to elucidate its mechanism of action and downstream signaling pathways.
Synthesis Methods
The synthesis of 2-anilino-N-(4-ethoxyphenyl)benzamide involves several steps, including the reaction of 4-ethoxyaniline with 2-chlorobenzoyl chloride to form 2-(4-ethoxyphenyl)benzamide. This intermediate is then reacted with aniline in the presence of a catalyst to form 2-anilino-N-(4-ethoxyphenyl)benzamide. The final product is then purified using various chromatographic techniques.
Scientific Research Applications
2-anilino-N-(4-ethoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders, cancer, and neurological disorders. It has been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes, including cell growth, proliferation, and differentiation.
properties
IUPAC Name |
2-anilino-N-(4-ethoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-2-25-18-14-12-17(13-15-18)23-21(24)19-10-6-7-11-20(19)22-16-8-4-3-5-9-16/h3-15,22H,2H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCVESCLSQXJOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-anilino-N-(4-ethoxyphenyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.